molecular formula C12H17Cl2N3 B2688652 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline dihydrochloride CAS No. 2172167-27-8

3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline dihydrochloride

Cat. No.: B2688652
CAS No.: 2172167-27-8
M. Wt: 274.19
InChI Key: PUOQUGRIRJETLM-UHFFFAOYSA-N
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Description

3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline dihydrochloride is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a pyrazole ring substituted with dimethyl groups and an aniline moiety, making it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline dihydrochloride typically involves the reaction of 3,5-dimethyl-1H-pyrazole with an appropriate aniline derivative. . The reaction conditions often include the use of solvents such as acetonitrile and catalysts to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. This interaction can lead to the modulation of various biochemical pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-[(3,5-dimethylpyrazol-1-yl)methyl]aniline;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3.2ClH/c1-9-6-10(2)15(14-9)8-11-4-3-5-12(13)7-11;;/h3-7H,8,13H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUOQUGRIRJETLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC2=CC(=CC=C2)N)C.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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